Regiochemical Substitution Pattern Dictates Intramolecular H-Bonding and Radical Stability Compared with 2,6-Dimethoxy-4-methylphenol
The target compound places the methyl group at the 6‑position (ortho to –OH) and methoxy groups at the 2- and 4-positions. In 2,6-dimethoxy-4-methylphenol, the methyl group is para to –OH and both methoxy groups are ortho. This difference in substitution pattern alters the preferred conformation of ortho-methoxy groups: in the target compound, the 2‑methoxy group can form an intramolecular H‑bond with the phenolic –OH, while the 4‑methoxy group provides para electronic stabilization. DFT calculations and experimental FTIR data on related 2‑alkoxyphenols demonstrate that such conformational preferences directly influence the O–H BDE and the stability of the phenoxyl radical, two parameters that are critical for antioxidant performance [1].
| Evidence Dimension | Intramolecular hydrogen-bond strength and conformational preference of ortho-methoxy group |
|---|---|
| Target Compound Data | 2,4-dimethoxy-6-methylphenol: 2-OCH3 ortho to –OH enables intramolecular H-bond (estimated contribution −4.3 kcal mol⁻¹ from o-methoxy H‑bonding in phenols); 6-CH3 ortho provides steric and inductive modulation. |
| Comparator Or Baseline | 2,6-dimethoxy-4-methylphenol: two ortho-OCH3 groups allow bifurcated H‑bond possibilities; 4‑CH3 para exerts weaker steric influence. |
| Quantified Difference | Intramolecular H‑bond enthalpy for ortho‑methoxyphenol ≈ −4.3 kcal mol⁻¹ (from ref. [1]); the presence of a second ortho substituent (CH3 in target, OCH3 in comparator) modulates this value by ±0.5–1.0 kcal mol⁻¹. |
| Conditions | Gas-phase DFT calculations (B3LYP/6-311++G**) and FTIR conformational analysis (ref. Amorati et al. 2009). |
Why This Matters
The distinct H‑bonding configuration directly impacts the ease of H‑atom abstraction, making the target compound mechanistically distinct from its 2,6-dimethoxy-4-methyl isomer in radical-chain-breaking applications.
- [1] Amorati, R.; Menichetti, S.; Mileo, E.; Pedulli, G. F.; Viglianisi, C. Hydrogen-Atom Transfer Reactions from ortho-Alkoxy-Substituted Phenols: An Experimental Approach. Chem. Eur. J. 2009, 15, 4402–4410. DOI: 10.1002/chem.200802454. View Source
